molecular formula C19H17N3OS B2472676 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone CAS No. 721901-86-6

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone

Cat. No. B2472676
CAS RN: 721901-86-6
M. Wt: 335.43
InChI Key: VDWOMWWQJVJEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone, also known as DQ-2Q, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a derivative of quinazoline and quinoline, two heterocyclic compounds that have been extensively used in medicinal chemistry.

Scientific Research Applications

Photophysical Properties and Computational Analysis

The study on the photophysical properties of dihydroquinazolinone derivatives reveals significant insights into their spectral and photophysical characteristics. These compounds exhibit notable changes in their photophysical properties depending on solvent polarity, demonstrating the highly polar character of the excited state. Computational studies using density functional theory (DFT) and time-dependent DFT further corroborate these findings, providing a deeper understanding of their properties at the molecular level (Pannipara et al., 2017).

Antituberculosis and Cytotoxicity Screening

Research into 3-heteroarylthioquinoline derivatives, including compounds structurally related to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone, showcases their potential in combating Mycobacterium tuberculosis. Some derivatives demonstrated significant activity against tuberculosis with minimal cytotoxic effects, indicating a promising avenue for developing new antituberculosis agents (Chitra et al., 2011).

Metal Complexation for Analgesic and Anti-inflammatory Applications

The synthesis and characterization of metal complexes with 1,2-dihydroquinazolinone derivatives have been explored for their potential analgesic and anti-inflammatory activities. These studies have found that certain metal complexes exhibit significant activity, presenting a novel approach to developing analgesic and anti-inflammatory agents (Badiger et al., 2011).

Synthesis and Antibacterial Activity

Another area of application is the synthesis of novel series of compounds incorporating the quinazolinone motif for their potential antibacterial activity. Investigations into various substituted ethanone derivatives have shown promising antibacterial properties, highlighting the versatility of these compounds in developing new antimicrobial agents (Joshi et al., 2011).

Corrosion Inhibition Studies

The electronic structure of quinazolinone molecules has been evaluated for their effectiveness as corrosion inhibitors. Density Functional Theory and Molecular Dynamics simulations have revealed that certain quinazolinone derivatives are effective in protecting mild steel in acidic environments, suggesting their utility in corrosion inhibition applications (Saha et al., 2016).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-quinazolin-4-ylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c23-18(22-11-5-7-14-6-1-4-10-17(14)22)12-24-19-15-8-2-3-9-16(15)20-13-21-19/h1-4,6,8-10,13H,5,7,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWOMWWQJVJEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone

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